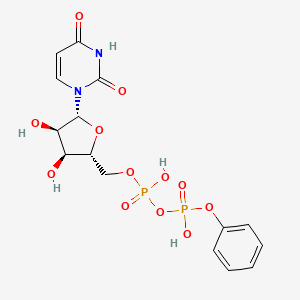

Phenyl-uridine-5'-diphosphate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H18N2O12P2 |

|---|---|

Molekulargewicht |

480.26 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phenyl hydrogen phosphate |

InChI |

InChI=1S/C15H18N2O12P2/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(27-14)8-26-30(22,23)29-31(24,25)28-9-4-2-1-3-5-9/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,16,18,21)/t10-,12-,13-,14-/m1/s1 |

InChI-Schlüssel |

ZHUWBKDWWGKIEN-FMKGYKFTSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of Phenyl Uridine 5 Diphosphate Analogues

Elucidation of Structural Determinants for Biological Activity and Receptor Binding

Studies on various P2Y receptor subtypes have revealed that while P2Y2 and P2Y4 receptors are activated by uridine (B1682114) 5'-triphosphate (UTP), the P2Y6 receptor is selectively activated by uridine 5'-diphosphate (UDP). nih.gov This selectivity underscores the importance of the phosphate (B84403) chain length in determining receptor activation. The P2Y14 receptor, while responsive to UDP-glucose, shows very restrictive tolerance for modifications on the uracil (B121893) and ribose moieties of UDP itself, highlighting the unique structural requirements for each receptor subtype. nih.gov The interplay of hydrogen bonding, electrostatic interactions, and steric compatibility between the ligand and the receptor ultimately determines the binding affinity and functional outcome.

Modifications of the Uracil Nucleobase

The uracil nucleobase serves as a critical recognition element for P2Y receptors, and modifications at various positions have profound effects on ligand potency and selectivity.

Impact of C5-Phenyl and Other Substituents on Ligand Potency and Selectivity

The C5 position of the uracil ring has been a focal point for synthetic modifications aimed at enhancing the pharmacological profile of UDP analogues. Introduction of a phenyl group at this position, as seen in C5-phenyl-uridine-5'-α,β-methylene-diphosphonate, has been shown to result in a loss of both agonist and antagonist activity at the human P2Y6 receptor. researchgate.netlookchem.com This suggests that bulky substituents at the C5 position may introduce steric hindrance that prevents optimal binding to the receptor.

In contrast, smaller, halogenated substituents have been better tolerated. For instance, 5-iodo-UDP was found to be equipotent to UDP at the human P2Y6 receptor, indicating that the size and electronic properties of the substituent at the C5 position are critical determinants of activity. nih.govacs.orgnih.gov The introduction of a bromo substituent at C5 (5-Br-UDP) has also been explored, with varying effects depending on the receptor subtype. nih.gov

The following table summarizes the activity of various C5-substituted UDP analogues at the human P2Y6 receptor.

| Compound | EC50 (μM) | Fold difference vs. UDP |

| UDP | 0.3 | 1 |

| 5-Iodo-UDP | 0.15 | 2x more potent |

| 5-Bromo-UDP | 0.8 | 2.7x less potent |

| C5-Phenyl-uridine-5'-α,β-methylene-diphosphonate | Inactive | - |

N4-Substitutions and Their Pharmacological Implications

Modifications at the N4 position of the uracil ring have been shown to significantly influence the pharmacological properties of uridine nucleotides. The introduction of alkyloxyimino groups at this position can enhance potency at P2Y receptors. nih.gov For example, N4-alkyloxycytidine derivatives have shown enhanced potency at the P2Y4 receptor. nih.gov

Furthermore, N4-benzyloxy substitution has been a key strategy in developing potent inhibitors for other nucleotide-metabolizing enzymes, suggesting that this position is amenable to modification for tuning receptor and enzyme interactions. researchgate.net The introduction of a 4-thioether moiety, such as in 4-ethylthio-UDP, has been shown to be favorable, with this analogue displaying high potency at the P2Y6 receptor. nih.govacs.org This is thought to be due to favorable interactions between the small alkylthio group and an aromatic ring of a tyrosine residue in the first transmembrane domain of the receptor. nih.gov However, replacement of the 4-thioether with an amino group leads to inactivity, highlighting the importance of the oxygen or sulfur atom at this position for receptor activation. nih.gov

Modifications of the Ribose Moiety

The ribose moiety acts as the scaffold for the nucleobase and phosphate chain, and its structure and conformation are critical for proper ligand positioning within the receptor binding site.

Significance of Hydroxyl Groups (e.g., 2'-OH, 3'-OH) for Activity

The hydroxyl groups on the ribose ring, particularly at the 2' and 3' positions, are of paramount importance for the biological activity of UDP analogues. The removal of either the 2'-OH or 3'-OH group from UDP results in a dramatic decrease in potency, with more than a 100-fold reduction in activity at the P2Y6 receptor. nih.gov This underscores their essential role in forming key hydrogen bonds with the receptor.

Furthermore, substitution of the 2'-hydroxyl group with other functionalities, such as azido (B1232118) or amino groups, also leads to a significant reduction in potency. nih.govacs.orgnih.gov This suggests that not only the presence but also the specific nature of the hydroxyl group is critical for effective receptor interaction. Studies on the P2Y14 receptor have similarly highlighted the importance of both the 2'- and 3'-hydroxyl groups for ligand recognition. nih.gov The loss of activity upon modification of these groups points to their direct involvement in the binding and activation mechanism of P2Y receptors. researchgate.netlookchem.com

Conformationally Constrained Analogues and their Influence on Binding

To probe the optimal conformation of the ribose ring for receptor binding, researchers have synthesized and tested conformationally constrained analogues. The ribose moiety typically exists in an equilibrium between two major puckered conformations, termed North (N) and South (S). By locking the sugar into a specific conformation, it is possible to determine which is preferred by the receptor.

For the P2Y6 receptor, analogues with a ribose ring fixed in an (S) conformation, such as one substituted with a 2-oxabicyclohexane ring, have shown activity consistent with molecular modeling predictions. nih.govacs.orgnih.gov Conversely, analogues constrained in the (N) conformation, like (N)-methanocarba derivatives, are inactive at the P2Y6 receptor. nih.gov This indicates a clear preference for the (S) conformation of the ribose for P2Y6 receptor activation. The use of such rigid ring systems provides valuable insights into the conformational requirements for molecular recognition and has been instrumental in the design of selective P2Y receptor ligands. nih.gov

The table below shows the activity of conformationally constrained UDP analogues at the human P2Y6 receptor.

| Analogue | Ribose Conformation | Activity at P2Y6 Receptor |

| (S)-methanocarba derivative | South (S) | Moderately potent agonist |

| (N)-methanocarba derivative | North (N) | Inactive |

| 2-oxabicyclohexane substituted | Rigid (S) | Active |

Modifications of the Diphosphate (B83284) Chain

Alterations to the diphosphate moiety of UDP analogues have been a key area of research to enhance metabolic stability and modulate receptor activity and selectivity.

A significant modification to the diphosphate chain is the replacement of the oxygen atom linking the α- and β-phosphates with a methylene (B1212753) group (CH2), creating an α,β-methylene-diphosphonate analogue. This substitution is designed to increase the metabolic stability of the molecule by making it resistant to hydrolysis by ectonucleotidases, enzymes that would otherwise break down the diphosphate chain. nih.gov

The α,β-methylene-UDP analogue has been shown to be a potent agonist at the P2Y6 receptor. core.ac.uk For instance, the carbon-bridged analogue α,β-methylene-UDP was found to be nearly as potent as UDP at the P2Y6 receptor. core.ac.uk Combining the α,β-methylene diphosphonate modification with a 5-iodo modification on the uracil ring resulted in a molecule that potently activated the P2Y6 receptor with an EC50 value of 127 nM. core.ac.uk This indicates that the α,β-methylene substitution is well-tolerated and can be combined with other modifications to produce potent and stable P2Y6 receptor agonists. nih.govcore.ac.uk

However, the introduction of an α,β-methylene diphosphonate is not universally compatible with all other structural modifications. For example, its combination with an (S)-methanocarba modification, a type of ribose modification, was found to be detrimental to activity. nih.gov

The following table summarizes the activity of selected α,β-methylene-diphosphonate analogues at the human P2Y6 receptor.

| Compound | Modification | EC50 (µM) at hP2Y6R |

| UDP | - | 0.3 |

| α,β-methylene-UDP | α,β-methylene bridge | ~0.3 |

| 5-Iodo-α,β-methylene-UDP | 5-Iodo, α,β-methylene bridge | 0.127 |

| C5-phenyl-uridine-5′-α,β-methylene-diphosphonate | C5-phenyl, α,β-methylene bridge | Inactive |

Data sourced from multiple studies. core.ac.uklookchem.com

The synthesis of cyclic diphosphate derivatives of uridine has been explored to understand the conformational requirements of the phosphate chain for receptor activation. A cyclic 3',5'-diphosphate analogue of uridine was synthesized and tested for its activity at the P2Y6 receptor. nih.gov This compound, which can be considered a constrained analogue of the diphosphate, was found to be inactive at the P2Y6 receptor. nih.govacs.org Similarly, an (S)-methanocarba-uridine-3′,5′-cyclic diphosphate was also found to be inactive at the P2Y6 receptor. core.ac.uk

This lack of activity suggests that the flexibility of the diphosphate chain is crucial for the proper orientation and interaction with the binding pocket of the P2Y6 receptor. The rigid structure of the cyclic diphosphate may prevent the molecule from adopting the necessary conformation to effectively activate the receptor.

The diphosphate chain of UDP has been extended to create polyphosphate and dinucleotide analogues. These modifications have been investigated to explore their effects on potency and selectivity at P2Y receptors.

Dinucleoside polyphosphates, particularly those with a triphosphate linkage (Up3U), have been shown to be potent and selective agonists at the human P2Y6 receptor. nih.gov For example, Up3U was found to have an EC50 value of 270 nM at the P2Y6 receptor. core.ac.uk Interestingly, dinucleotide 5',5'-diphosphates, such as P¹,P²-Di-(uridine-5')-diphosphate (Up2U), also demonstrated selectivity for the P2Y6 receptor, although they were generally less potent than their triphosphate counterparts. nih.govbiolog.de

The introduction of a carbon bridge in the diphosphate chain of a dinucleotide, as seen in the α,β-methylene analogue of Up3U, led to a 5-fold reduction in potency at the P2Y6 receptor but with an increase in selectivity. core.ac.uk Modifications to the uracil bases within the dinucleotide structure also influence activity. For instance, 4-thioether modifications at both nucleobases in a dinucleotide diphosphate reduced its potency. nih.gov

The following table presents data on the activity of selected extended polyphosphate and dinucleotide analogues.

| Compound | Modification | EC50 (µM) at hP2Y6R |

| Up3U | Dinucleoside triphosphate | 0.27 |

| α,β-methylene-Up3U | Dinucleoside triphosphate with α,β-methylene bridge | ~1.35 |

| Up2U | Dinucleoside diphosphate | Moderately potent |

| 4-Thioether-Up2U | Dinucleoside diphosphate with 4-thioether modifications | Reduced potency |

Data sourced from multiple studies. core.ac.uknih.gov

These findings indicate that extending the phosphate chain to form dinucleotides is a viable strategy for developing P2Y6 receptor agonists. The length of the polyphosphate chain and modifications to both the phosphate linkage and the nucleobases are important determinants of their biological activity.

Biochemical Functions and Metabolic Pathways Involving Uridine Diphosphate

Role in Glycogen (B147801) Metabolism and Carbohydrate Biosynthesis

UDP is a critical factor in glycogenesis, the process of storing glucose as glycogen in the liver and muscles. wikipedia.org

Uridine (B1682114) Diphosphate (B83284) Glucose (UDPG), also known as UDP-glucose, is an activated form of glucose essential for glycogen synthesis. vaia.comvaia.com It is formed from the reaction of glucose-1-phosphate and uridine triphosphate (UTP), a reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase. vaia.comontosight.ai This process creates a high-energy glucose donor ready for various metabolic reactions. jove.com

Once formed, UDPG serves as the immediate glucose donor for the synthesis of glycogen. ontosight.ai The enzyme glycogen synthase facilitates the transfer of the glucose unit from UDPG to the non-reducing end of a growing glycogen chain. vaia.comvaia.com During this transfer, UDP is released as a byproduct and can be subsequently re-phosphorylated to UTP to be reused in the formation of more UDPG. wikipedia.orgvaia.com This cycle ensures a continuous supply of activated glucose for energy storage. vaia.com

Beyond glycogen, UDPG is a precursor for other essential molecules, including UDP-galactose and UDP-glucuronic acid, which are used to synthesize polysaccharides. It is also involved in the biosynthesis of sucrose (B13894) in plants and other complex molecules like lipopolysaccharides and glycolipids. jove.com

Table 1: Key Molecules in UDPG Formation and Glycogen Synthesis

| Molecule | Abbreviation | Role |

|---|---|---|

| Uridine Diphosphate Glucose | UDPG | The activated glucose donor for glycogen synthesis. vaia.com |

| Uridine Triphosphate | UTP | Reacts with glucose-1-phosphate to form UDPG. vaia.com |

| Glucose-1-Phosphate | G1P | The initial glucose substrate for UDPG formation. wikipedia.org |

| UDP-glucose pyrophosphorylase | Enzyme that catalyzes the formation of UDPG. ontosight.ai | |

| Glycogen Synthase | Enzyme that transfers glucose from UDPG to the glycogen chain. vaia.com |

Participation in the Hexosamine Biosynthetic Pathway (HBP) and Protein Modification

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes nutrients like glucose, glutamine, acetyl-CoA, and UTP. nih.govnih.gov This pathway branches off from glycolysis to produce the key metabolite uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). researchgate.netfrontiersin.org

UDP-GlcNAc is an amino sugar nucleotide that serves as a fundamental building block for the glycosylation of proteins and lipids. wikipedia.orgfrontiersin.org Its synthesis begins with the glycolytic intermediate fructose-6-phosphate (B1210287). nih.gov The HBP involves a series of enzymatic reactions:

Glutamine:fructose-6-phosphate amidotransferase (GFAT) converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate. nih.govfrontiersin.org

Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). frontiersin.org

N-acetylglucosamine-phosphate mutase (AGM) isomerizes GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). frontiersin.orgfrontiersin.org

UDP-N-acetylglucosamine pyrophosphorylase (UAP1) combines GlcNAc-1P with UTP to produce UDP-GlcNAc. frontiersin.orgfrontiersin.org

The end-product, UDP-GlcNAc, is essential for creating glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org Because the HBP integrates multiple metabolic pathways (carbohydrate, amino acid, fatty acid, and nucleotide), UDP-GlcNAc levels act as a sensor of the cell's nutrient status. frontiersin.orgwikipedia.org

UDP-GlcNAc is the sole substrate for O-GlcNAc transferase (OGT), the enzyme that attaches a single N-acetylglucosamine sugar to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orguniv-lille.fr This dynamic and reversible post-translational modification is known as O-GlcNAcylation. umn.edu

The level of protein O-GlcNAcylation is highly dependent on the cellular concentration of UDP-GlcNAc. univ-lille.fre-dmj.org As UDP-GlcNAc is the end product of the nutrient-sensing HBP, its availability directly links the cell's metabolic state to the regulation of protein function. wikipedia.orgumn.edu Fluctuations in nutrients like glucose and glutamine alter the flux through the HBP, thereby changing UDP-GlcNAc levels and modulating O-GlcNAcylation. umn.edunih.gov This process plays a critical role in regulating numerous cellular processes, including signal transduction, transcription, and protein stability. wikipedia.orgumn.edu The removal of the O-GlcNAc modification is catalyzed by O-GlcNAcase (OGA), allowing for a dynamic cycling that can compete with or act in concert with other modifications like phosphorylation. wikipedia.orguniv-lille.fr

Synthesis of Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc)

Involvement in Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and excretion of a wide variety of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676). nih.govkombuchabrewers.org This process involves the transfer of glucuronic acid to a substrate, making it more water-soluble and easier to eliminate from the body. nih.gov

The donor substrate for glucuronidation is Uridine Diphosphate Glucuronic Acid (UDP-GlcUA). kombuchabrewers.org UDP-GlcUA is synthesized in the liver from UDP-glucose through the action of the enzyme UDP-glucose dehydrogenase (UGDH), which oxidizes UDP-glucose using two molecules of NAD+ as a cofactor. kombuchabrewers.orgresearchgate.net

The enzymes that catalyze the transfer of glucuronic acid from UDP-GlcUA to substrates are called UDP-glucuronosyltransferases (UGTs). nih.govtaylorandfrancis.com The availability of UDP-GlcUA is a critical factor in the rate of glucuronidation. mdpi.com Studies have shown that in certain conditions, such as in malignant tumors with high glucose uptake, the accumulation of glycolytic intermediates can drive an increased synthesis and accumulation of UDP-sugars, including UDP-GlcUA and UDP-GlcNAc. nih.gov For example, in breast cancer tissues, the content of UDP-GlcUA was found to be significantly higher than in normal tissue, which correlated with an increased production of hyaluronan, a polysaccharide built from UDP-GlcUA and UDP-GlcNAc. researchgate.netnih.gov This highlights the importance of UDP-GlcUA supply in biosynthetic pathways.

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Phenyl-uridine-5'-diphosphate | |

| Uridine Diphosphate | UDP |

| Uridine Triphosphate | UTP |

| Uridine Diphosphate Glucose | UDPG |

| Glucose-1-Phosphate | G1P |

| Uridine Diphosphate N-Acetylglucosamine | UDP-GlcNAc |

| Fructose-6-Phosphate | |

| Glucosamine-6-Phosphate | |

| N-acetylglucosamine-6-phosphate | GlcNAc-6P |

| N-acetylglucosamine-1-phosphate | GlcNAc-1P |

| Uridine Diphosphate Glucuronic Acid | UDP-GlcUA |

| Adenosine (B11128) diphosphate glucose | ADPG |

| Bilirubin | |

| Galactose | |

| Glucose | |

| Glutamine | |

| Glycogen | |

| Hyaluronan | |

| Lactate | |

| Lipopolysaccharide | |

| Pyrophosphate | |

| Uracil (B121893) | |

| Acetyl-Coenzyme A | Acetyl-CoA |

| Glycerol |

Conjugation of Xenobiotics and Endogenous Substances by UGT Enzymes

Glucuronidation, a primary Phase II metabolic reaction, is essential for the detoxification and elimination of a vast array of foreign substances (xenobiotics) and endogenous compounds. nih.govhuarenscience.com This process is catalyzed by the superfamily of enzymes known as uridine 5'-diphospho-glucuronosyltransferases (UGTs). acs.orgnih.gov The UGTs facilitate the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a lipophilic substrate. acs.orgnih.gov This conjugation significantly increases the water solubility of the substrate, making it more readily excretable in urine or bile. huarenscience.comnih.gov

The UGT enzyme family is responsible for metabolizing a wide range of compounds, including many prescribed drugs, dietary substances, toxins, and endogenous molecules like bilirubin and steroid hormones. researchgate.net The process begins with the synthesis of UDPGA from UDP-glucose, a reaction that underscores the importance of the uridine diphosphate backbone. ebi.ac.uk While UDP is fundamental to the creation of the co-substrate for UGT enzymes, there is a lack of specific research in the available literature detailing the role, if any, of this compound as a substrate, inhibitor, or modulator of UGT enzyme activity.

Contributions to Nucleic Acid (RNA) Biosynthesis and Pyrimidine (B1678525) Metabolism Modulation

Uridine nucleotides are fundamental precursors for the synthesis of pyrimidines, which are essential components of nucleic acids. The de novo synthesis pathway of pyrimidines culminates in the formation of uridine 5'-monophosphate (UMP), which is subsequently phosphorylated to uridine 5'-diphosphate (UDP) and then to uridine 5'-triphosphate (UTP). acs.org UTP serves as one of the four essential substrates for RNA polymerases during the transcription process, where it is incorporated into growing RNA chains. wikipedia.orgnih.gov

Consequently, UDP is a critical intermediate in the pyrimidine metabolic pathway leading to RNA biosynthesis. wikipedia.orgacs.org The regulation of enzymes involved in this pathway is crucial for maintaining the appropriate balance of nucleotides required for cellular processes. While the foundational role of UDP in providing the building blocks for RNA is well-established, specific studies on how this compound might modulate pyrimidine metabolism or directly influence RNA synthesis have not been prominently featured in the reviewed scientific literature. Research has been conducted on other modified uridine diphosphate derivatives, such as photoaffinity labels designed to probe RNA polymerase, but these are distinct molecular structures. helsinki.fi

Extracellular Purinergic Signaling Mediated by Uridine Diphosphate and its Analogues

Extracellular nucleotides, including UDP, act as signaling molecules by activating a family of cell surface receptors known as purinergic receptors. nih.gov Specifically, UDP is a primary endogenous agonist for certain subtypes of the P2Y receptor family, which are G protein-coupled receptors (GPCRs). nih.gov The activation of these receptors by UDP and its analogues initiates intracellular signaling cascades that regulate a wide variety of physiological processes.

The P2Y6 receptor is preferentially activated by UDP, while the P2Y14 receptor is activated by UDP and UDP-sugars like UDP-glucose. P2Y receptor signaling is implicated in processes such as inflammation, immune responses, and neurotransmission. The study of UDP analogues has been crucial in characterizing the pharmacology of these receptors. For instance, various synthetic UDP derivatives have been developed as selective agonists or antagonists to probe the function of specific P2Y receptor subtypes. Although the broader family of UDP analogues is a key area of research in purinergic signaling, specific data on the activity of this compound as a ligand for P2Y receptors, including its potency or selectivity, is not detailed in the available research findings.

Enzymatic Interactions and Mechanisms of Uridine Diphosphate and Its Analogues

Uridine (B1682114) Diphosphate-Dependent Enzymes and their Substrate Specificity

Numerous enzymes utilize UDP or UDP-sugars as substrates, co-substrates, or allosteric effectors. The specificity of these enzymes is critical for maintaining metabolic fidelity. Analogues like P-UDP are instrumental in defining the structural determinants for substrate binding and catalysis.

UDP-glucose 4-epimerase (GALE) is a crucial enzyme in the Leloir pathway, responsible for the reversible interconversion of UDP-glucose (UDP-Glc) and UDP-galactose (UDP-Gal). wikipedia.orgmedcraveonline.com This reaction is essential for providing UDP-Gal for the synthesis of glycoproteins and glycolipids. nih.gov The catalytic activity of GALE relies on a tightly bound NAD+ cofactor and involves a 4-ketopyranose intermediate. wikipedia.org

The active site of GALE is highly specific, but its conformation can be malleable to accommodate different substrates. wikipedia.org For instance, human GALE can accommodate the bulky N-acetyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.org However, the enzyme's specificity is stringent regarding the uridine portion of the substrate. Studies with various UDP-sugar analogues have shown that modifications to the uracil (B121893) base or the ribose sugar can significantly impair binding and catalysis. The presence of a phenyl group instead of a glucose or galactose moiety in P-UDP would prevent the epimerization reaction from occurring, as the key 4'-hydroxyl group is absent. P-UDP could, however, act as a competitive inhibitor by binding to the UDP recognition site of the enzyme, providing insights into the binding contributions of the UDP moiety itself. The large, hydrophobic phenyl group would probe the steric limits of the sugar-binding pocket. Research has shown that UDP-hexose 4-epimerases can display promiscuity for different hexose (B10828440) substrates and their derivatives, but a complete replacement of the sugar with a non-sugar group like phenyl represents a significant structural leap. researchgate.net

UDP-glucose pyrophosphorylase (UGPase), also known as GalU in some prokaryotes, catalyzes the reversible synthesis of UDP-glucose from UTP and glucose-1-phosphate. mdpi.comresearchgate.net This reaction is a primary route for the formation of UDP-glucose, a central precursor for the synthesis of polysaccharides like cellulose (B213188) and sucrose (B13894), as well as for various glycosylation reactions. portlandpress.comfrontiersin.org The enzyme follows an ordered bi-bi sequential mechanism, where UTP typically binds first, followed by glucose-1-phosphate. mdpi.com

The substrate specificity of UGPase is relatively strict for glucose-1-phosphate but shows some flexibility for analogues of UTP. frontiersin.org Affinity labeling studies using reactive UDP-glucose analogues have identified a cluster of lysine (B10760008) residues near the substrate-binding site, indicating their importance in accommodating the UDP-glucose molecule. nih.gov The interaction of the enzyme with the UDP portion of the substrate is critical for binding. Therefore, P-UDP, which retains the uridine-5'-diphosphate (B1205292) structure, would be expected to interact with the UTP/UDP binding site. It could act as a competitive inhibitor with respect to UTP. The lack of a sugar-phosphate moiety means it cannot complete the reaction, but its binding can provide data on the affinity and specific interactions of the uridine-diphosphate (B1259127) part of the substrate.

Uridine Diphospho-Glucuronosyltransferases (UGTs) are a large family of enzymes, primarily located in the endoplasmic reticulum, that play a central role in phase II metabolism. nih.govwikipedia.org They catalyze the transfer of glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to a wide variety of lipophilic compounds, including drugs, toxins, and endogenous substances like bilirubin (B190676). frontiersin.orgnih.gov This process, known as glucuronidation, increases the water solubility of the target molecules, facilitating their excretion. wikipedia.org

UGTs have two main binding sites: one for the aglycone (the molecule to be glucuronidated) and one for the co-substrate, UDPGA. acs.org The binding of UDPGA is highly specific and involves conserved residues in the C-terminal domain of the enzyme. acs.org Analogues of UDPGA are frequently used to study the kinetics and mechanism of UGTs. For example, UDP-N-acetylglucosamine (UDP-GlcNAc) has been shown to act as an allosteric activator for some UGT isoforms, suggesting complex regulatory mechanisms. nih.gov

Table 1: Research Findings on UGT Interactions with Substrates and Analogues

| Enzyme/Isoform | Substrate/Analogue | Finding | Reference |

| UGT1A9 | Propofol (B549288) | Specific substrate for this isoform. | wikigenes.org |

| UGT1A9 | Valproic Acid | Acts as an uncompetitive inhibitor of propofol glucuronidation. | wikigenes.org |

| UGT2B7 | AZT (Zidovudine) | Substrate for this isoform. | wikigenes.org |

| UGT2B7 | Valproic Acid | Acts as a competitive inhibitor of AZT glucuronidation. | wikigenes.org |

| Bilirubin UGT | UDP-GlcNAc | Acts as an allosteric activator, revealing a high-affinity binding site for UDPGA. | nih.gov |

Nucleoside Diphosphate (B83284) Kinase (NDPK) is a housekeeping enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs) by catalyzing the transfer of the terminal (γ) phosphate (B84403) from an NTP (like ATP) to a nucleoside diphosphate (NDP). wikipedia.orgmdpi.com The reaction proceeds via a ping-pong mechanism involving a phosphorylated histidine intermediate. nih.gov

NDPKs exhibit broad substrate specificity with respect to the base of the nucleotide (adenine, guanine (B1146940), cytosine, uracil) but are sensitive to modifications at the ribose sugar. acs.orgresearchgate.net While the enzyme is generally non-specific towards the base, the rates of phosphorylation can vary, with guanine nucleotides often showing the highest activity and cytosine the lowest. nih.gov Studies with nucleotide analogues have shown that modifications at the 3'-hydroxyl group of the ribose dramatically reduce the rate of phosphoryl transfer. nih.govacs.org

P-UDP, as a UDP analogue, could potentially serve as a substrate for NDPK, being phosphorylated to Phenyl-uridine-5'-triphosphate. However, the bulky phenyl group attached to the diphosphate chain is a significant modification not present in natural substrates. Its acceptance by the enzyme would depend on the steric tolerance of the active site. More likely, P-UDP would act as an inhibitor, competing with natural NDP substrates like UDP, GDP, or CDP. High-resolution crystal structures of NDPK-C complexed with UDP have been obtained, providing a basis for understanding how analogues like P-UDP might interact with the active site. mdpi.com

Glycosyltransferases (GTs) are a vast and diverse superfamily of enzymes that catalyze the formation of glycosidic bonds. nih.gov They transfer a sugar moiety from an activated donor, most commonly a UDP-sugar, to an acceptor molecule, which can be a lipid, protein, or another carbohydrate. nih.govresearchgate.net This process is fundamental to the biosynthesis of complex carbohydrates, glycoproteins, and glycolipids. eurocarb2025.com

The substrate specificity of GTs is conferred by variable loop structures built upon a common structural scaffold. researchgate.net The enzymes must recognize both the UDP-sugar donor and the acceptor substrate with high fidelity. researchgate.net UDP-sugar analogues are invaluable tools for studying GT mechanisms and for developing inhibitors. nih.gov Analogues with modifications at the 5-position of the uracil ring have been shown to be potent inhibitors of some galactosyltransferases (GalTs), as the substituent can block a conformational change in the active site required for catalysis. researchgate.net

Phenyl-uridine-5'-diphosphate represents an extreme analogue where the entire sugar moiety is replaced by a phenyl group. ontosight.ai It cannot act as a sugar donor. Its utility lies in its potential as an inhibitor, competing with the natural UDP-sugar donor for the enzyme's active site. The binding of P-UDP would help to isolate and study the interactions between the enzyme and the UDP part of the donor substrate, independent of the sugar.

Table 2: Examples of UDP-Sugar Analogues in Glycosyltransferase Research

| Analogue Name | Target Enzyme Family | Purpose of Use | Reference |

| 5-FT UDP-Gal (5-Formylthien-2-yl)-UDP-D-galactose | Galactosyltransferases (GalTs) | Potent inhibitor; blocks catalytic conformational change. | researchgate.net |

| 5-Azido uridine based mimics | Bovine milk β-1,4-galactosyltransferase | Synthesized as potential inhibitors, though showed no significant activity. | nih.gov |

| Azido-modified UDP-sugars | Plant Glycosyltransferases | Probes for detecting GT activity on glycan microarrays via click chemistry. | eurocarb2025.com |

Nucleoside Diphosphate Kinase (NDPK)

Detailed Mechanisms of Enzyme Recognition, Binding, and Catalysis

The recognition of UDP and UDP-sugars by enzymes is a highly specific process mediated by a network of interactions within the active site. The uracil base, the ribose sugar, and the pyrophosphate linkage each contribute to the binding affinity and proper orientation for catalysis.

Uracil Recognition : The uracil ring is typically recognized through a series of hydrogen bonds and hydrophobic interactions. The N3-H and C4=O groups of the uracil ring are common hydrogen bond donors and acceptors, respectively, interacting with specific amino acid side chains (e.g., serine, glutamine) or the peptide backbone in the enzyme's active site.

Ribose and Pyrophosphate Binding : The ribose hydroxyl groups (2'-OH and 3'-OH) also form critical hydrogen bonds that help position the nucleotide. The negatively charged pyrophosphate moiety is stabilized by interactions with positively charged residues, such as lysine or arginine, and often by coordination with a divalent metal ion, typically Mg2+, which is essential for the activity of many pyrophosphorylases and kinases. mdpi.comfrontiersin.org For instance, in UDP-N-acetylglucosamine pyrophosphorylase (UAP), Mg2+ is a required cofactor for the reversible reaction. acs.org

Catalytic Mechanism : For transferase enzymes like UGTs and GTs, the pyrophosphate bond is a high-energy linkage, making the attached sugar "activated" for transfer. The enzyme facilitates a nucleophilic attack from the acceptor molecule on the anomeric carbon (C1) of the sugar, leading to the formation of a new glycosidic bond and the release of UDP. The precise mechanism can vary, with some GTs proceeding through an SN2-like direct displacement. frontiersin.org

In the context of P-UDP, the uridine, ribose, and diphosphate portions can engage in their typical interactions within the binding pocket. However, the large, non-polar phenyl group drastically alters the nature of the "leaving group." Instead of a flexible sugar that can be precisely positioned for transfer, the rigid phenyl ring would occupy the sugar-binding portion of the active site. This would likely lead to competitive inhibition, as the essential catalytic step—the transfer of a sugar—is impossible. The binding affinity of P-UDP would reveal the energetic contribution of the UDP moiety to substrate binding and the steric and electronic tolerance of the sugar-binding subsite.

Development of Uridine Diphosphate-Based Enzyme Inhibitors and Antagonists

The development of enzyme inhibitors and receptor antagonists based on the Uridine Diphosphate (UDP) scaffold is a significant area of research, aimed at creating therapeutic agents for a variety of diseases. These efforts often involve modifying the core UDP structure—the uracil base, the ribose sugar, or the phosphate chain—to achieve selectivity and potency for specific enzyme or receptor targets. nih.gov

One area of focus has been the development of antagonists for P2Y receptors. For example, in the pursuit of antagonists for the human P2Y6 receptor, a series of UDP analogues have been synthesized and evaluated. These studies help establish a comprehensive structure-activity relationship (SAR) for ligands of this receptor. Within this research, analogues with modifications at the C5 position of the uracil ring have been explored. Notably, the introduction of a phenyl group at this position in a uridine-5'-α,β-methylene-diphosphonate analogue resulted in a loss of both agonist and antagonist activity, highlighting the sensitivity of the receptor to bulky substituents at this position. nih.gov

Another strategy in developing UDP-based inhibitors involves targeting enzymes responsible for nucleotide metabolism. Uridine phosphorylase (Urd-Pase), for instance, is a key enzyme in the catabolism of uridine. Inhibitors of this enzyme can increase plasma uridine levels, which can be beneficial in certain therapeutic contexts, such as protecting against the toxicity of some chemotherapy drugs. An example of such an inhibitor is 5-(phenylselenenyl)acyclouridine (PSAU), a lipophilic inhibitor designed for improved access to the liver and intestine where uridine catabolism primarily occurs. nih.gov Studies have shown that oral administration of PSAU effectively inhibits uridine phosphorylase, leading to a significant increase in endogenous plasma uridine concentrations. nih.gov

The table below summarizes the findings for selected uridine-based derivatives with phenyl group modifications, developed as potential enzyme inhibitors or receptor antagonists.

| Compound/Analogue | Target | Modification | Observed Effect | Reference |

| C5-phenyl-uridine-5'-α,β-methylene-diphosphonate | Human P2Y6 Receptor | Phenyl group at C5 of uracil; methylene (B1212753) substitution in phosphate chain | Loss of agonist and antagonist activity | nih.gov |

| 5-(phenylselenenyl)acyclouridine (PSAU) | Uridine Phosphorylase | Phenylselenenyl group at C5 of uracil; acyclic sugar moiety | Potent and specific inhibition of the enzyme | nih.gov |

| 5-(4-phenylbuta-1,3-diynyl)-uridine | Viral RNA-dependent RNA polymerases | 4-phenylbuta-1,3-diynyl group at C5 of uracil | No significant antiviral activity observed | mdpi.com |

Receptor Pharmacology and Ligand Development for Phenyl Uridine 5 Diphosphate Analogues

Agonist and Antagonist Activity at Purinergic Receptors

The interaction of uridine (B1682114) diphosphate (B83284) (UDP) analogues, including those with phenyl modifications, with purinergic receptors is defined by their ability to act as either agonists, which activate the receptor, or antagonists, which block its activity. The specificity of these interactions varies significantly across the different P2Y receptor subtypes.

P2Y6 Receptor Ligand Binding, Activation, and Selectivity

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is selectively activated by uridine-5'-diphosphate (B1205292) (UDP). scbt.com UDP and its analogues bind to the receptor, triggering a cascade of intracellular signaling events. scbt.com The P2Y6 receptor is generally selective for 5'-diphosphate derivatives; other forms, such as uridine 5'-monophosphate or uridine 3'-diphosphate, are inactive. nih.gov

The natural ligand for the P2Y6 receptor is UDP, which has an EC₅₀ value of 300 nM. nih.gov Modifications to the UDP molecule have led to the development of more potent and stable agonists. For instance, UDP-β-S is more potent than UDP, with an EC₅₀ of 47 nM, and is more resistant to degradation by ectonucleotidases. nih.gov Structure-activity relationship (SAR) studies have been crucial in developing these selective agonists. nih.gov Antagonists for the P2Y6 receptor, such as MRS2578, have also been developed. These molecules competitively bind to the receptor's ligand-binding site, preventing its activation by UDP. scbt.com

| Compound | Activity at P2Y6 Receptor | EC₅₀ (nM) |

| Uridine-5'-diphosphate (UDP) | Agonist | 300 nih.gov |

| UDP-β-S | Agonist | 47 nih.gov |

| 5-Br-UDP | Agonist | 800 nih.gov |

| MRS2578 | Antagonist | N/A scbt.com |

This table summarizes the activity of various ligands at the P2Y6 receptor, showing their half-maximal effective concentration (EC₅₀) for agonist activity.

P2Y2 and P2Y4 Receptor Interactions and Pharmacological Profiles

The P2Y2 and P2Y4 receptors also respond to pyrimidine (B1678525) nucleotides, but their pharmacological profiles differ from that of P2Y6. The P2Y2 receptor is activated by both uridine 5'-triphosphate (UTP) and adenosine (B11128) 5'-triphosphate (ATP), but generally not by their diphosphate forms like UDP. guidetopharmacology.org Similarly, the human P2Y4 receptor is activated by UTP and not UDP, and ATP can act as an antagonist at this receptor. guidetopharmacology.orgnih.gov

However, some studies on rat tissues suggest that the distinction is not always absolute, with UTP and UDP sometimes producing identical effects, indicating potential activation of the same receptor pathway. unipa.it The development of selective agonists, such as 2-thio-UTP for the P2Y2 receptor, has helped to differentiate the functions of these receptors. unimi.it The design of non-nucleotide antagonists, like AR-C118925 for the P2Y2 receptor, represents a significant step in creating selective pharmacological tools for these targets. nih.gov

P2Y14 Receptor Agonism and Related Studies

The P2Y14 receptor was initially identified as a receptor for UDP-sugars, with UDP-glucose being its primary endogenous agonist. nih.govmedchemexpress.com Subsequent research has shown that the receptor can tolerate significant modifications to this ligand. nih.gov Truncating the glucose moiety to yield uridine-5'-diphosphate (UDP) results in a full agonist at the human P2Y14 receptor. nih.gov

Further studies have demonstrated that UDP itself can act as an agonist at the human P2Y14 receptor. oncotarget.com Some UDP analogues, such as 2-thio-UDP, have been found to be highly potent and selective agonists for the P2Y14 receptor over the P2Y6 receptor. nih.gov For example, 2-thio-UDP displays an EC₅₀ value of 1.92 nM at the P2Y14 receptor and is 224-fold more selective for it compared to the P2Y6 receptor. nih.gov This highlights that modifications to the uridine base can dramatically alter potency and selectivity. nih.gov

| Compound | Receptor Target | Activity | EC₅₀ (nM) | Selectivity (vs. P2Y6) |

| UDP | P2Y14 | Agonist | - nih.gov | - |

| 2-Thio-UDP | P2Y14 | Agonist | 1.92 nih.gov | 224-fold nih.gov |

| UDP-glucose | P2Y14 | Agonist | - medchemexpress.com | - |

This table illustrates the agonist activity of UDP and its analogues at the P2Y14 receptor, highlighting the high potency and selectivity of modified compounds like 2-thio-UDP.

Rational Design and Optimization of Receptor-Selective Ligands

The development of ligands that selectively target a single P2Y receptor subtype is a major goal in medicinal chemistry, as it allows for the precise modulation of specific biological pathways. nih.gov Rational drug design relies on understanding the structure-activity relationships (SAR) of ligands and their receptors. nih.govdepositolegale.it This process involves synthesizing and testing novel analogues to explore how chemical modifications affect their potency and selectivity. depositolegale.it

For P2Y receptors, this has involved several strategies:

Modification of the Phosphate (B84403) Chain: Altering the phosphate moiety of nucleotide agonists has successfully converted them into potent antagonists, particularly for the P2Y1 and P2Y12 receptors. nih.gov

Modification of the Ribose Ring: Introducing conformationally constrained ribose-like rings has yielded selective probes for P2Y1 and P2Y6 receptors. nih.gov

Modification of the Nucleobase: As seen with 2-thio-UDP at the P2Y14 receptor, substitutions on the uracil (B121893) base can dramatically enhance potency and selectivity. nih.gov

Computational Modeling: Homology models of receptors, such as the P2Y14 receptor model based on the P2Y12 crystal structure, are used to predict how ligands bind. acs.org This allows for the in silico design and screening of new compounds before their synthesis, streamlining the optimization process. acs.orgnih.gov

The creation of fluorescent ligands, which can be used to visualize receptor binding, is another important outcome of these design strategies, providing valuable tools for high-throughput screening and research. acs.org

Receptor-Mediated Cellular Signaling Pathways Modulated by Uridine Diphosphate Ligands

Activation of P2Y receptors by UDP and its analogues initiates intracellular signaling cascades that lead to diverse cellular responses. scbt.com The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

P2Y6 Receptor Signaling: The P2Y6 receptor primarily couples to Gq proteins. guidetopharmacology.org Upon activation by UDP, the Gq protein stimulates the enzyme phospholipase C (PLC). plos.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). plos.org IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration. plos.orgplos.org This Ca²⁺-dependent pathway can, in turn, activate downstream signaling molecules like p38 and ERK1/2 MAP kinases and the NF-κB pathway, ultimately inducing the expression and secretion of proinflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells. plos.org

P2Y14 Receptor Signaling: In contrast, the P2Y14 receptor couples mainly to Gi/o proteins. guidetopharmacology.orgnih.gov Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. guidetopharmacology.org However, P2Y14 activation has also been shown to cause intracellular calcium mobilization, suggesting a more complex signaling profile that can involve multiple pathways. oncotarget.com

These distinct signaling pathways underscore the importance of receptor-selective ligands, as targeting the P2Y6 versus the P2Y14 receptor can evoke fundamentally different cellular responses, from pro-inflammatory cytokine release to the inhibition of cAMP-mediated processes. guidetopharmacology.orgplos.org

Advanced Analytical Techniques for Uridine Diphosphate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-resolution counterpart (HRMS) are powerful tools for the analysis of uridine (B1682114) diphosphate (B83284) derivatives. These techniques offer high sensitivity and specificity, making them ideal for complex biological samples.

Quantification of Nucleotides and Metabolites in Biological Samples

LC-MS and HRMS are extensively used for the quantitative analysis of nucleotides and their metabolites in various biological matrices. For instance, a method using a porous graphitic carbon (PGC) column with HPLC-ESI-MS/MS has been developed for the separation of UDP-sugars in plant cells. researchgate.net This approach allows for the absolute quantification of different UDP-sugars, providing insights into their metabolic roles. researchgate.net Similarly, LC-MS/MS methods have been established for the simultaneous analysis of numerous primary metabolites, including uridine diphosphate, in biological tissue extracts. shimadzu.com These methods often involve specific sample preparation protocols to ensure stable and reproducible results. shimadzu.com

Researchers have also utilized mixed-phase weak anion-exchange/reversed-phase LC–MS/MS to analyze nucleotide sugars in human fibroblasts. nih.gov This technique can separate challenging analytes like UDP-GlcNAc and UDP-GalNAc. nih.gov The high sensitivity of these methods allows for the detection and quantification of even low-abundance UDP-sugars. nih.gov

Absolute Quantification of Related Enzymes (e.g., UGTs)

LC-MS/MS is a valuable technique for the absolute quantification of enzymes involved in UDP metabolism, such as uridine diphosphate glucuronosyltransferases (UGTs). This is typically achieved by analyzing specific peptides generated from the enzymatic digestion of the target protein. researchgate.net By using stable isotope-labeled peptides as internal standards, accurate and reproducible quantification of UGT isoforms can be performed. researchgate.netacs.org This approach has been successfully applied to quantify various UGT1A isoforms in human liver, intestine, and kidney microsomes. acs.org The ability to quantify these enzymes is critical for understanding their role in drug metabolism and disposition. acs.org

| Analytical Target | Technique | Key Findings |

| UDP-sugars in plant cells | HPLC-ESI-MS/MS with PGC column | Enabled separation and absolute quantification of various UDP-sugars. researchgate.net |

| Primary metabolites including UDP | LC-MS/MS | Simultaneous analysis of over 100 compounds in biological extracts. shimadzu.com |

| Nucleotide sugars in human fibroblasts | Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS | Separation of challenging isomers like UDP-GlcNAc and UDP-GalNAc. nih.gov |

| UGT1A Isoforms | LC-MS/MS with stable isotope-labeled peptides | Absolute quantification in human liver, intestine, and kidney microsomes. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of Phenyl-uridine-5'-diphosphate and its analogs. Both ¹H and ¹³C NMR provide critical information about the molecular structure. mdpi.comchemicalbook.com For instance, the chemical shifts and coupling constants in ¹H NMR spectra can reveal the conformation of the ribose sugar ring and the orientation of the phenyl group relative to the uridine base. acs.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can further elucidate the connectivity and spatial relationships between different atoms within the molecule. This information is vital for understanding how the structure of this compound influences its interaction with enzymes and other biological molecules. NMR has been used to study the flexibility of the glycosyl ring in uridine nucleosides and the structure of various uridine nucleotide derivatives in solution. acs.org

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Uridine Diphosphate and its Derivatives

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of uridine diphosphate and its derivatives. Various HPLC methods have been developed to achieve efficient separation based on the physicochemical properties of the analytes.

Normal-phase HPLC, using columns like Primesep N, can separate different UDP-sugars such as UDP-galactose, UDP-glucose, and UDP-N-acetylglucosamine using a mobile phase of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer. sielc.com Reversed-phase HPLC is another common approach, with methods developed for the analysis of compounds like uridine diphosphate glucose using a C18 column and a mobile phase of acetonitrile and water with an acid modifier. sielc.com For more complex separations, ion-pair reversed-phase HPLC can be employed. This technique utilizes borate (B1201080) ions to form complexes with cis-diols in UDP-sugars, enabling the separation of 4'-epimeric forms. nih.gov The choice of column and mobile phase is critical for achieving the desired separation and is tailored to the specific uridine diphosphate derivatives being analyzed. helixchrom.comhelixchrom.com

Spectrophotometric and Fluorescent Assays for Enzyme Activity and Ligand Binding Measurement

Spectrophotometric and fluorescent assays are widely used to measure the activity of enzymes that utilize or produce uridine diphosphate derivatives, and to study ligand binding interactions. These assays are often high-throughput adaptable, making them suitable for screening large numbers of compounds. abcam.co.jp

Fluorescent assays are particularly sensitive. One common approach involves using a fluorescent substrate that is converted into a non-fluorescent product by the enzyme, with the decrease in fluorescence being proportional to enzyme activity. abcam.co.jpassaygenie.com For example, the fluorescent compound 4-methylumbelliferone (B1674119) can be used to measure UGT activity. researchgate.net Another strategy is to detect the release of UDP, a common product in glycosyltransferase reactions. This can be achieved by coupling the reaction to a system that generates a fluorescent signal in the presence of UDP. researchgate.netmdpi.com

Applications of Phenyl Uridine 5 Diphosphate and Analogues As Research Tools

Use in In Vitro Enzymatic Assays as Substrates or Inhibitors

Phenyl-uridine-5'-diphosphate serves as a critical tool in in vitro enzymatic assays to probe the structure, function, and kinetics of enzymes involved in nucleotide metabolism. It can act as either a substrate, being chemically modified by an enzyme, or as an inhibitor, blocking the enzyme's active site.

A primary example of its application is in the study of enzymes that utilize UDP-sugars. UDP-glucose pyrophosphorylase (UGP), an enzyme that catalyzes the formation of UDP-glucose from UTP and glucose-1-phosphate, is central to glycogenesis. wikipedia.orgqmul.ac.uk Analogues of UDP, including Phenyl-UDP, are used to understand the substrate specificity and reaction mechanism of UGP and similar enzymes like UDP-N-acetylglucosamine pyrophosphorylase. wikipedia-on-ipfs.orgelabscience.com By modifying the uridine (B1682114) or phosphate (B84403) components of the natural substrate, researchers can determine which parts of the molecule are essential for binding and catalysis. For instance, studies have shown that modifications to the uracil (B121893) base or the ribose moiety can abolish or significantly reduce activity, indicating a high degree of specificity at the enzyme's active site. acs.org

Inhibition studies are equally important. Phenyl-UDP and its derivatives can act as competitive or non-competitive inhibitors, and analyzing their inhibitory constants (Kᵢ) provides insight into the enzyme's active site architecture. This information is crucial for designing more potent and specific inhibitors for therapeutic or research purposes. For example, GDP-α-D-mannose pyrophosphorylase, an enzyme specific for GTP and mannose-1-phosphate, can be tested against a spectrum of nucleotide analogues, including UDP derivatives, to confirm its high substrate specificity. oup.com

Table 1: Phenyl-UDP and Analogues in Enzymatic Assays

| Enzyme | Role of Analogue | Research Finding |

| UDP-glucose pyrophosphorylase (UGP) | Substrate Analogue | Used to probe substrate specificity and the importance of the uracil and ribose moieties for enzymatic activity. wikipedia.orgqmul.ac.ukelabscience.com |

| Uridine Diphosphate (B83284) Glucuronosyltransferase (UGT) | Substrate/Inhibitor Analogue | UGTs catalyze glucuronidation, a key bi-substrate reaction. nih.gov Analogues are used to study kinetics and drug-drug interaction potential. nih.gov |

| GDP-α-D-mannose pyrophosphorylase | Specificity Probe (as a non-substrate) | Demonstrates the high specificity of the enzyme for its natural substrates (GTP/mannose-1-P) over other nucleotides like UDP derivatives. oup.com |

Development of Fluorescent Probes for Biochemical Pathway Monitoring and Enzyme Sensing

The development of fluorescent probes from nucleotide analogues is a powerful strategy for real-time monitoring of enzymatic activity and biochemical pathways. While Phenyl-UDP itself is not intrinsically fluorescent, its core structure, uridine diphosphate, serves as an excellent scaffold for the attachment of environmentally sensitive fluorophores. jenabioscience.com These probes are designed to exhibit a change in their fluorescent properties—such as intensity or emission wavelength—upon binding to a target enzyme. nih.gov

The general approach involves conjugating a fluorophore to a part of the UDP molecule that is less critical for enzyme recognition, often the C-5' position of the ribose. nih.gov Fluorophores like N,N-4-dimethylamino-phthalimide (DMAP), N,N-4-dimethylamino-naphthalimide (DMN), and methylanthraniloyl (MANT) are commonly used. jenabioscience.comnih.gov These molecules are often minimally fluorescent in aqueous solutions but show a significant increase in quantum yield (a "turn-on" response) when they move into the more hydrophobic environment of an enzyme's active site. nih.gov

For example, fluorescent analogues of UDP-glucose have been synthesized to study glucosyltransferases, such as the Toxin A from Clostridium difficile. nih.gov These probes, like methylanthraniloyl-UDP-Glc (MUG), can bind to the enzyme's active site, allowing researchers to measure binding affinity and screen for potential inhibitors through competition assays. nih.gov Similarly, probes have been developed for uridine diphosphate glucuronosyltransferases (UGTs), enzymes crucial for drug metabolism, enabling high-throughput screening and the detection of enzyme activity in living cells. maynoothuniversity.iersc.org

Table 2: Examples of UDP-Based Fluorescent Probes

| Probe Name/Type | Target Enzyme/Process | Principle of Operation | Application |

| DMAP/DMN-conjugated Uridine Analogues | TcdB Glycosyltransferase | Environmentally sensitive fluorescence; probe fluorescence increases >30-fold upon binding to the hydrophobic active site. nih.gov | High-throughput screening (HTS) for enzyme inhibitors. nih.gov |

| Methylanthraniloyl-UDP-Glc (MUG) | C. difficile Toxin A (Glucosyltransferase) | Binds competitively with the natural substrate (UDP-Glc), allowing for affinity determination via fluorescence changes. nih.gov | Characterizing substrate binding affinity and the role of cofactors like Mg²⁺. nih.gov |

| Naphthalimide-based Probes | Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1) | "Turn-on" fluorescence upon enzymatic O-glucuronidation of the probe, which disrupts PET quenching. maynoothuniversity.ie | Ratiometric sensing and imaging of UGT1A1 activity in cancer cells. maynoothuniversity.iersc.org |

Molecular Tools for Purinergic Receptor Characterization and Screening

Phenyl-UDP and related pyrimidine (B1678525) nucleotides are indispensable tools for the pharmacological characterization and screening of P2Y receptors, a family of G protein-coupled receptors activated by extracellular nucleotides. sigmaaldrich.com Different P2Y receptor subtypes show distinct preferences for various nucleotides (e.g., ATP, ADP, UTP, UDP, UDP-sugars). ahajournals.org This selectivity allows researchers to use specific analogues to identify and characterize the function of individual receptor subtypes in various tissues and disease models. plos.org

Uridine-5'-diphosphate (B1205292) (UDP) is the primary endogenous agonist for the P2Y6 receptor. ahajournals.orgmdpi.com Phenyl-UDP, as a stable analogue, is used in assays to selectively activate this receptor and study its downstream signaling pathways, which are often linked to inflammatory responses and vasoconstriction. plos.orgtargetmol.com

Conversely, Phenyl-UDP can also act as an antagonist at other P2Y subtypes. It is a known competitive antagonist of the P2Y14 receptor, which is activated by UDP-sugars like UDP-glucose. acs.orgselleckchem.com This dual activity makes Phenyl-UDP a valuable pharmacological tool. Researchers can use it to block P2Y14-mediated effects while potentially activating P2Y6, or use it in conjunction with other selective agonists and antagonists to dissect the complex interplay of purinergic signaling in a given biological system. mdpi.comnih.gov The use of stable analogues is crucial in these studies because natural nucleotides are often rapidly degraded by extracellular enzymes, which can complicate the interpretation of results. plos.org

Table 3: Activity of UDP and Analogues at P2Y Receptors

| Compound/Analogue | Target Receptor | Activity Profile | EC₅₀ / pEC₅₀ Value | Use in Research |

| Uridine-5'-diphosphate (UDP) | P2Y6 | Potent, selective agonist | EC₅₀ = 300 nM (pEC₅₀ = 6.52) selleckchem.com | Characterizing P2Y6-mediated signaling in inflammation, vasoconstriction, and neurotransmitter release. ahajournals.orgplos.orgmdpi.com |

| Uridine-5'-diphosphate (UDP) | P2Y14 | Antagonist | pEC₅₀ = 7.28 selleckchem.com | Blocking P2Y14 activation to isolate the functions of other P2Y receptors. targetmol.comselleckchem.com |

| UDP-glucose (UDPG) | P2Y14 | Natural agonist | EC₅₀ ≈ 40.3 nM elifesciences.org | Studying the role of UDP-sugars in the immune system and inflammation via P2Y14 activation. acs.orgelifesciences.org |

| 2-Thiouracil-UDP-glucose | P2Y14 | Potent synthetic agonist | EC₅₀ = 49 nM acs.org | A research tool with enhanced potency for probing P2Y14 structure and function. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.